molecular formula C12H20N2O4 B567449 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1363380-56-6

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B567449
M. Wt: 256.302
InChI Key: VUQSXDJGTIHNNW-UHFFFAOYSA-N
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Description

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a sterically constrained amino acid . It is an analogue of natural compounds (ornitine and GABA) which play important roles in biological processes . The compound has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 .


Synthesis Analysis

The synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The reaction mixture is stirred overnight at ambient temperature .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is represented by the formula C11H20N2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 .

Scientific Research Applications

Synthesis and Structural Applications

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives has been explored for its utility in the development of sterically constrained amino acids. These compounds serve as building blocks in the creation of novel structures that are important for chemical syntheses, biochemistry studies, and the design of new pharmaceuticals. The methodologies employed for their synthesis involve intricate steps that ensure the formation of the desired spirocyclic scaffold, highlighting the complexity and versatility of these compounds in synthetic chemistry (Radchenko, Grygorenko, & Komarov, 2010).

Drug Design and Molecular Structure

These spirocyclic compounds are considered promising for drug discovery due to their sterically constrained structures which offer novel modes of interaction with biological targets. The development of Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, showcases their potential as diamine building blocks in the pharmaceutical industry. The synthesis strategies aim at providing multigram quantities of these compounds, facilitating their integration into drug development pipelines and enabling the exploration of their conformational preferences and molecular interactions (Radchenko et al., 2010).

Chemical Transformations and Reactions

The reactivity and chemical transformations of 6-amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives have been the subject of various studies. These investigations include the cleavage and subsequent transformations of related compounds, showcasing the versatility and reactivity of the spirocyclic framework. Such studies not only provide insights into the fundamental reactivity patterns of these compounds but also open up avenues for generating a diverse array of molecular architectures, potentially useful for further chemical and pharmacological studies (Molchanov et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 .

Future Directions

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .

properties

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQSXDJGTIHNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130165
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

CAS RN

1363380-56-6
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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